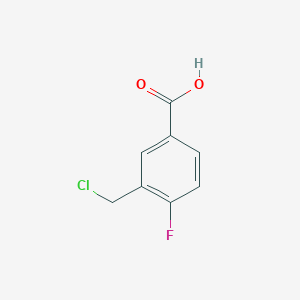

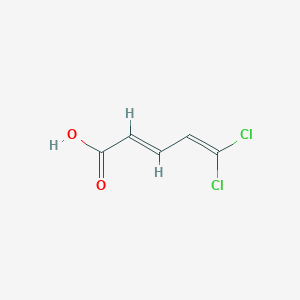

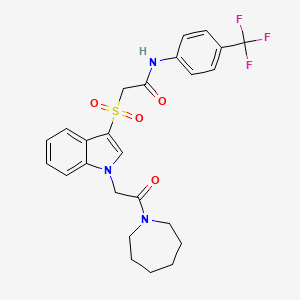

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

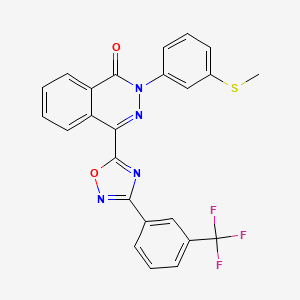

“N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a common structural element that appears in a large number of medicinally important compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has received considerable attention due to their biological activities . A new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond formation . Preparation in excellent yields of cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones are described .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit . The benzofuran ring system itself is a common structural element that appears in a large number of medicinally important compounds .Chemical Reactions Analysis

Benzofuran derivatives have been shown to undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Aplicaciones Científicas De Investigación

Chlorinating Reagent

A study presented a chlorinating reagent, structurally similar to the compound of interest, used for chlorinating a range of organic molecules, including phenols, anisoles, and aromatic amines, to obtain chlorinated products with good to high yields (Xiao-Qiu Pu et al., 2016). This showcases the chemical's utility in synthesizing various chlorinated derivatives, a common step in the development of pharmaceuticals and materials.

Photodynamic Therapy for Cancer

Another research highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and are deemed suitable as Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020). This demonstrates the potential biomedical applications of sulfonamide derivatives in treating diseases.

Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes explored their DNA binding, cleavage, genotoxicity, and anticancer activities. These complexes were found to induce cell death mainly by apoptosis in human tumor cells, suggesting their potential as therapeutic agents in cancer treatment (M. González-Álvarez et al., 2013). This illustrates the role of sulfonamide derivatives in developing new anticancer drugs.

Antitumor Sulfonamides

An array-based study of sulfonamide-focused libraries evaluated their antitumor efficacy, leading to the selection of compounds for clinical trials as cell cycle inhibitors. This research helps in understanding the pharmacophore structure and sensitive cellular pathways for designing effective antitumor agents (T. Owa et al., 2002). It underscores the potential of sulfonamide derivatives in cancer therapy by inhibiting tumor cell proliferation.

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-chloro-4-methoxybenzenesulfonamide” and similar compounds could have potential applications in many aspects of medicinal chemistry.

Mecanismo De Acción

Mode of Action

Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-chloro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5S/c1-24-17-7-6-13(11-14(17)19)26(22,23)20-9-8-15(21)18-10-12-4-2-3-5-16(12)25-18/h2-7,10-11,15,20-21H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKZSKOQEWUFGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

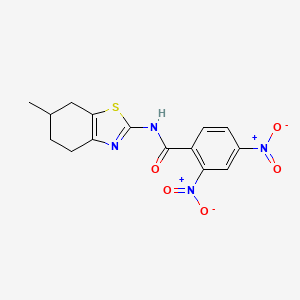

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)

![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)